Prazocillin Exhibits Mixed-Type β-Lactamase Inhibition with Unique Substrate-Non-Reversible Inactivation
Prazocillin demonstrates a dual-mechanism interaction with Bacillus cereus penicillinase (β-lactamase EC 3.5.2.6) that is not observed with classical penicillin substrates. The compound acts as a "mixed" type inhibitor with a Kᵢ value of 1.1 × 10⁻² M [1]. Crucially, preincubation of the enzyme with prazocillin produces partial inactivation that, unlike the effect of previously known penicillin analogues, is not reversed by substrate addition [1]. Furthermore, the substrate-stabilized low-activity enzyme conformation exhibits further catalytic activity decrease at higher substrate concentrations [1].
| Evidence Dimension | β-Lactamase inhibition type and inactivation reversibility |
|---|---|
| Target Compound Data | Mixed-type inhibition; Kᵢ = 1.1 × 10⁻² M; inactivation not reversed by substrate |
| Comparator Or Baseline | Known penicillin analogues (substrate-reversible inactivation) |
| Quantified Difference | Qualitative mechanistic difference: substrate-non-reversible inactivation versus substrate-reversible inactivation in previously characterized analogues |
| Conditions | Bacillus cereus 569/H penicillinase (EC 3.5.2.6) in vitro enzymatic assay |
Why This Matters
This distinctive mechanistic profile enables prazocillin to serve as a specialized probe for interrogating β-lactamase conformational dynamics and two-substrate-binding-site hypotheses that cannot be investigated using conventional penicillins.
- [1] Badár, É., Koczka, I., Horváth, I. T., Mile, I., & Csányi, V. (1970). A particular conformational change of Bacillus cereus penicillinase under the action of a new penicillin analogue pyrazocillin. Biochimica et Biophysica Acta (BBA) - Enzymology, 220(2), 317-325. View Source
